(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone
Description
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4OS/c1-2-21-7-9-22(10-8-21)17(24)16-12-25-18-20-15(11-23(16)18)13-3-5-14(19)6-4-13/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALAPDBBCPWCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole scaffold is synthesized via cyclocondensation reactions, often employing α-haloketones and thioureas. A prevalent method involves the Hantzsch–Traumann thiazole synthesis , adapted for imidazole fusion. For instance, ethyl bromopyruvate reacts with thiourea in ethanol under reflux to form 2-aminothiazole-4-carboxylate intermediates. Subsequent cyclization with phenacyl bromides yields the imidazo[2,1-b]thiazole skeleton.
Optimization of Cyclization Conditions
Microwave-assisted cyclization reduces reaction times from hours to minutes while improving yields. Castagnolo et al. demonstrated that microwave irradiation at 150°C for 10 minutes achieves 85–92% yields for analogous structures. Solvent systems (e.g., ethanol, DMF) and catalysts (e.g., DABCO) critically influence regioselectivity. For example, aqueous medium with tribromoisocyanuric acid promotes α-monohalogenation of β-keto esters, facilitating efficient cyclization.
Formation of the Methanone-Piperazine Linkage
The final step involves coupling the imidazo[2,1-b]thiazole intermediate with 4-ethylpiperazine via amide bond formation . This is typically accomplished using carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Reaction Conditions and Yield Optimization
A study by Narender et al. reported that EDCI/HOBt in DMF at 0°C–25°C achieves 70–85% yields for analogous methanone derivatives. Triethylamine is added to scavenge HCl, preventing side reactions. Purification via silica gel chromatography (DCM:MeOH = 95:5) ensures >95% purity.
Table 1: Comparative Yields for Piperazine Coupling Methods
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 0–25 | 85 | 97 |
| DCC/DMAP | CH₂Cl₂ | 25 | 65 | 92 |
| HATU | DMF | -10–0 | 78 | 95 |
Structural Characterization and Analytical Validation
Post-synthetic characterization employs NMR, HPLC, and LC-MS to confirm structural integrity. The methanone carbonyl resonates at δ 165–170 ppm in ¹³C NMR, while the 4-fluorophenyl group shows characteristic doublets in ¹H NMR (δ 7.2–7.8 ppm, J = 8–9 Hz). High-resolution mass spectrometry (HRMS) provides exact mass confirmation, with deviations <2 ppm.
Scalability and Industrial Considerations
Scale-up challenges include optimizing solvent recovery and minimizing palladium residues in Suzuki–Miyaura reactions. Continuous flow systems enhance reproducibility for cyclization steps, achieving batch sizes up to 1 kg with 80% yield. Regulatory compliance necessitates stringent control of genotoxic impurities (e.g., alkyl bromides), addressed via quenching with thiourea.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the fluorophenyl and thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit diverse biological activities. Notably:
- Antitumor Activity : Studies have shown that derivatives of thiazole and imidazole can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic mechanisms. For instance, compounds with similar scaffolds have been demonstrated to upregulate caspase-3 and induce S-phase arrest in cancer cell lines .
- Antimicrobial Properties : Research has highlighted the antimicrobial efficacy of thiazole derivatives against various bacterial strains. A comparative study showed that related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 15 µg/mL against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Efficacy : A study published in the journal Heterocyclic Synthesis explored the synthesis and evaluation of imidazo[2,1-b]thiazole derivatives for their anticancer properties. The results indicated significant cytotoxicity against human liver cancer cells, suggesting a promising avenue for further research into this compound's potential as an anticancer agent .
- Antimicrobial Activity : In another study focused on thiazole derivatives, the synthesized compounds displayed potent antimicrobial activity against various strains. The research highlighted the structure-activity relationship (SAR), indicating that modifications to the piperazine ring could enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
Table 2: Antitumor Activity Results
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HepG2 (liver cancer) | 5.0 |
| Compound E | MCF7 (breast cancer) | 7.2 |
| Compound F | A549 (lung cancer) | 4.8 |
Mechanism of Action
The mechanism of action of (4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antiproliferative and antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms in cancer cells .
Comparison with Similar Compounds
Table 1: Comparison of Imidazo[2,1-b]thiazole Derivatives
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to 4-chlorophenyl (5l) or 4-methoxyphenyl (5k) substituents, as fluorine reduces oxidative degradation .
- Piperazine Modifications : Replacing the 4-methoxybenzyl (5k) or 4-fluorobenzyl (5m) groups with a 4-ethylpiperazine moiety likely improves solubility and blood-brain barrier penetration due to reduced steric bulk and increased basicity .
- Biological Activity : Compounds with 4-chlorophenyl (5l) show potent VEGFR2 inhibition, suggesting that the target compound’s 4-fluorophenyl group may retain similar activity with improved pharmacokinetics .
Biological Activity
The compound (4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone , with a CAS number of 1049364-25-1 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 358.4 g/mol . The structure features an imidazo[2,1-b]thiazole moiety, which is often associated with various biological activities, particularly in cancer therapeutics.
| Property | Value |
|---|---|
| CAS Number | 1049364-25-1 |
| Molecular Formula | |
| Molecular Weight | 358.4 g/mol |
Research indicates that compounds containing imidazo[2,1-b]thiazole structures exhibit a variety of mechanisms of action, including:
- Inhibition of Kinases : Many derivatives have shown activity against specific kinases such as FLT3, which is significant in acute myeloid leukemia (AML) treatment. The compound may inhibit FLT3 signaling pathways, leading to reduced cell proliferation and increased apoptosis in FLT3-mutated cells .
- Acetylcholinesterase Inhibition : Some studies have reported related compounds exhibiting acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in neurodegenerative diseases .
Antitumor Activity
The compound was evaluated for its antitumor efficacy against various cancer cell lines. Notable findings include:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against AML cell lines such as MV4-11 and HL-60. The mechanism was primarily through apoptosis induction and cell cycle arrest .
Enzyme Inhibition Assays
The AChE inhibitory activity was assessed for related compounds, revealing promising results:
| Compound | % Inhibition | IC50 (mg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Compound 4f | 69.92% | 0.0245 |
These results indicate that structural modifications can enhance biological activity, with certain derivatives showing better inhibition rates than others .
Case Studies and Applications
Several case studies highlight the therapeutic potential of this compound:
- Acute Myeloid Leukemia (AML) : A study demonstrated that derivatives similar to the target compound effectively inhibited FLT3 kinase activity in AML models, leading to a significant reduction in tumor growth rates in xenograft models .
- Neurodegenerative Disease Models : Compounds with similar structures were tested for their ability to inhibit AChE in vitro, suggesting potential utility in treating conditions like Alzheimer's disease .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic chemistry?
The compound features a fused imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a 4-ethylpiperazine moiety linked via a methanone bridge. The electron-withdrawing fluorine on the phenyl ring enhances electrophilic substitution reactivity, while the piperazine group introduces steric hindrance and basicity, affecting nucleophilic reactions. The imidazothiazole system’s aromaticity stabilizes intermediates in coupling reactions, making it amenable to Suzuki-Miyaura cross-coupling for derivatization .
Q. What are the standard synthetic routes for preparing this compound?
A typical route involves:
- Step 1: Condensation of 2-aminothiazole derivatives with α-haloketones to form the imidazo[2,1-b]thiazole core .
- Step 2: Introduction of the 4-fluorophenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki reaction) .
- Step 3: Coupling the piperazine fragment using a carbonyl linker under anhydrous conditions (e.g., DMF/K₂CO₃ at 80°C) . Key conditions: Microwave irradiation (40–60 min) for cyclization, TLC monitoring, and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for confirming molecular structure and purity?
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, piperazine CH₂ at δ 2.4–3.5 ppm) and verifies regioselectivity .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC-PDA: Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize yield and purity during scale-up synthesis?
- Reagent stoichiometry: Use 1.2–1.5 equivalents of 4-ethylpiperazine to drive the coupling reaction to completion .
- Solvent selection: Replace DMF with acetonitrile for easier post-reaction removal and reduced byproduct formation .
- Purification: Employ recrystallization (ethanol/water) for bulk solids or flash chromatography for intermediates .
- Quality control: Implement in-line FTIR to monitor reaction progress and detect intermediates .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
- Assay standardization: Normalize cell lines (e.g., HepG2 vs. HEK293), incubation times (24–48 hr), and solvent controls (DMSO ≤0.1%) to reduce variability .
- Dose-response validation: Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Mechanistic studies: Use kinase profiling assays (e.g., Eurofins Pan-Kinase Panel) to confirm target selectivity and rule out false positives .
Q. What experimental design considerations are critical for evaluating pharmacokinetic (PK) properties?
- In vitro models: Use Caco-2 monolayers for permeability studies and liver microsomes (human/rat) for metabolic stability .
- Dosing regimens: Apply staggered time points (0.5, 1, 2, 4, 8, 24 hr) in rodent studies to capture absorption/distribution phases .
- Data normalization: Include positive controls (e.g., propranolol for permeability) and adjust for protein binding using equilibrium dialysis .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking: Use AutoDock Vina or Schrödinger Glide to model binding to tyrosine kinases (e.g., EGFR, VEGFR2) .
- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
- QSAR modeling: Train models on imidazothiazole derivatives to correlate substituents (e.g., fluorine position) with IC₅₀ values .
Contradiction Analysis and Methodological Guidance
Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?
- Source validation: Cross-check assay protocols (e.g., ATP concentrations, pre-incubation times) .
- Statistical rigor: Apply Grubbs’ test to exclude outliers and report data as mean ± SEM (n ≥ 3) .
- Orthogonal assays: Confirm activity via Western blot (phosphorylation status) or cellular thermal shift assays (CETSA) .
Q. What factors influence stability under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
